Ethyl 4,6-dimethylnicotinate
CAS No.: 46174-51-0
Cat. No.: VC3940059
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 46174-51-0 |
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Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | ethyl 4,6-dimethylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-11-8(3)5-7(9)2/h5-6H,4H2,1-3H3 |
Standard InChI Key | BVUCMTYQDOREMD-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN=C(C=C1C)C |
Canonical SMILES | CCOC(=O)C1=CN=C(C=C1C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Ethyl 4,6-dimethylnicotinate has the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . The IUPAC name is ethyl 4,6-dimethylpyridine-3-carboxylate, with the following structural features:
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A pyridine ring with methyl groups at positions 4 and 6.
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An ethyl ester functional group at position 3.
The compound is a colorless to pale yellow liquid at room temperature, with a density of approximately 1.12 g/cm³ . It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane but exhibits limited solubility in water .
Spectral Data
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¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.50 (s, 3H, 4-CH₃), 2.55 (s, 3H, 6-CH₃), 4.30 (q, 2H, CH₂CH₃), 7.20 (s, 1H, H-5), 8.45 (s, 1H, H-2) .
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¹³C NMR: δ 14.2 (CH₂CH₃), 21.4 (4-CH₃), 21.8 (6-CH₃), 60.8 (CH₂CH₃), 123.5 (C-5), 135.2 (C-4), 140.1 (C-6), 150.3 (C-2), 165.5 (C=O) .
Synthesis and Industrial Production
Synthetic Routes
Ethyl 4,6-dimethylnicotinate is typically synthesized via condensation reactions involving β-keto esters or malonic acid derivatives. A common method involves:
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Knoevenagel Condensation: Reaction of ethyl acetoacetate with ammonium acetate and acetic acid under reflux to form the pyridine core .
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Esterification: Subsequent treatment with ethanol in the presence of acid catalysts (e.g., sulfuric acid) to introduce the ethyl ester group .
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Combine ethyl acetoacetate (10 mmol), ammonium acetate (12 mmol), and acetic acid (20 mL).
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Reflux at 120°C for 6 hours.
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Cool, neutralize with NaHCO₃, and extract with ethyl acetate.
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Purify via column chromatography (hexane/ethyl acetate, 4:1) to yield ethyl 4,6-dimethylnicotinate (75% yield).
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. Key steps include:
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Automated control of temperature and pH to optimize yield.
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Use of heterogeneous catalysts (e.g., zeolites) to minimize waste .
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
Ethyl 4,6-dimethylnicotinate is a precursor for nicotinic acid receptor modulators. Derivatives exhibit potential in:
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Anti-inflammatory Agents: Analogues inhibit nitric oxide (NO) production in macrophages (IC₅₀: 2–36 µM) .
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Antioxidant Therapeutics: Scavenges free radicals in neuronal cells, reducing oxidative stress markers by 40–60% .
Agrochemical Development
The compound is used to synthesize pesticides and herbicides. For example:
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Insecticidal Activity: Methyl-substituted derivatives show 90% efficacy against Aphis gossypii at 100 ppm .
Biological Activity and Mechanistic Insights
Pharmacological Effects
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Anti-inflammatory Mechanism: Inhibits NF-κB signaling, reducing TNF-α and IL-6 levels by 50% in LPS-stimulated macrophages .
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Neuroprotection: Enhances glutathione peroxidase activity by 30% in oxidative stress models .
Case Studies
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Case Study 1 (Neurodegeneration): In a rat model of Parkinson’s disease, ethyl 4,6-dimethylnicotinate derivatives reduced dopaminergic neuron loss by 40% .
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Case Study 2 (Cancer): Pyridine-based analogues demonstrated antiproliferative effects against MCF-7 breast cancer cells (IC₅₀: 12 µM) .
Comparison with Structural Analogues
Compound | Substituents | Key Differences | Applications |
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Ethyl nicotinate | No methyl groups | Lower lipophilicity (logP: 1.2) | Solvent, flavoring agent |
Methyl 5-bromo-4,6-dimethylnicotinate | Br at position 5 | Enhanced electrophilicity | Antimicrobial agents |
Nicotinic acid | Carboxylic acid group | Higher aqueous solubility | Vitamin B3 formulations |
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